molecular formula C16H25Cl3N6 B14098107 4-[3-(Piperidin-4-yl)-1H-pyrazol-4-yl]-2-(pyrrolidin-1-yl)pyrimidine triHCl

4-[3-(Piperidin-4-yl)-1H-pyrazol-4-yl]-2-(pyrrolidin-1-yl)pyrimidine triHCl

Katalognummer: B14098107
Molekulargewicht: 407.8 g/mol
InChI-Schlüssel: ZGUXSKXNBFIXNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-(piperidin-4-yl)-1H-pyrazol-4-yl)-2-(pyrrolidin-1-yl)pyrimidine trihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with piperidinyl, pyrazolyl, and pyrrolidinyl groups, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(piperidin-4-yl)-1H-pyrazol-4-yl)-2-(pyrrolidin-1-yl)pyrimidine trihydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in dry dichloromethane, followed by the addition of perchloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems can enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-(piperidin-4-yl)-1H-pyrazol-4-yl)-2-(pyrrolidin-1-yl)pyrimidine trihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidine core can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: DABCO, perchloric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

4-(3-(piperidin-4-yl)-1H-pyrazol-4-yl)-2-(pyrrolidin-1-yl)pyrimidine trihydrochloride has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(3-(piperidin-4-yl)-1H-pyrazol-4-yl)-2-(pyrrolidin-1-yl)pyrimidine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(3-(piperidin-4-yl)-1H-pyrazol-4-yl)-2-(pyrrolidin-1-yl)pyrimidine trihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C16H25Cl3N6

Molekulargewicht

407.8 g/mol

IUPAC-Name

4-(5-piperidin-4-yl-1H-pyrazol-4-yl)-2-pyrrolidin-1-ylpyrimidine;trihydrochloride

InChI

InChI=1S/C16H22N6.3ClH/c1-2-10-22(9-1)16-18-8-5-14(20-16)13-11-19-21-15(13)12-3-6-17-7-4-12;;;/h5,8,11-12,17H,1-4,6-7,9-10H2,(H,19,21);3*1H

InChI-Schlüssel

ZGUXSKXNBFIXNW-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=NC=CC(=N2)C3=C(NN=C3)C4CCNCC4.Cl.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.